molecular formula C9H7ClN2O2 B13366842 Methyl 2-amino-3-chloro-5-cyanobenzoate

Methyl 2-amino-3-chloro-5-cyanobenzoate

Cat. No.: B13366842
M. Wt: 210.62 g/mol
InChI Key: FOTVAIBBOQONIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-cyanobenzoate typically involves the reaction of 2-amino-3-chloro-5-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-3-chloro-5-cyanobenzoic acid+methanolcatalystMethyl 2-amino-3-chloro-5-cyanobenzoate+water\text{2-amino-3-chloro-5-cyanobenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-amino-3-chloro-5-cyanobenzoic acid+methanolcatalyst​Methyl 2-amino-3-chloro-5-cyanobenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-cyanobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate, typically in aqueous or organic solvents.

Major Products Formed

    Substitution: Products with the chloro group replaced by the nucleophile.

    Reduction: Products with the cyano group reduced to an amine group.

    Oxidation: Products with the amino group oxidized to a nitro group.

Scientific Research Applications

Methyl 2-amino-3-chloro-5-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-cyanobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and cyano groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-3-methyl-5-chlorobenzoic acid
  • 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

Methyl 2-amino-3-chloro-5-cyanobenzoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

Methyl 2-amino-3-chloro-5-cyanobenzoate, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of its synthesis, pharmacological properties, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and detailed research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. The primary steps include:

  • Esterification and Cyanation : The initial step involves the esterification of 2-chloro-5-iodobenzoic acid followed by a cyanation reaction to yield methyl 2-chloro-5-cyanobenzoate .
  • Reduction and Hydrolysis : Subsequent reactions may include reduction steps and hydrolysis to introduce amino groups or other functional groups that enhance biological activity .

The overall yield and purity of the synthesized compound are critical parameters that influence its biological efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested, indicating moderate antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Antifungal Activity

The compound also exhibited antifungal properties against several pathogenic fungi. For instance, it showed moderate activity against Candida albicans and Aspergillus niger, with EC50 values ranging from 30 to 80 µg/mL. These findings suggest potential applications in treating fungal infections .

Fungal Strain EC50 (µg/mL)
Candida albicans30
Aspergillus niger80

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicated that this compound has selective cytotoxic effects. In particular, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment. Importantly, it did not exhibit significant toxicity in normal human fibroblast cells at similar concentrations .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from infected patients, demonstrating a notable reduction in bacterial load over a period of treatment .
  • Cytotoxicity Evaluation : In another study focusing on cancer therapy, the compound was administered to MCF-7 cells, leading to apoptosis as demonstrated by increased Annexin V staining and caspase activation. This suggests that this compound may induce programmed cell death in cancer cells through intrinsic pathways .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-amino-3-chloro-5-cyanobenzoate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3

InChI Key

FOTVAIBBOQONIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Cl)N

Origin of Product

United States

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